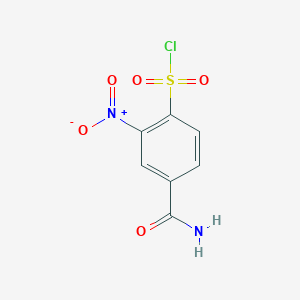
4-(2-羟基-2-甲基丙基)苯甲酸
描述
4-(2-Hydroxy-2-methylpropyl)benzoic acid (4-HMPA) is a carboxylic acid commonly used in organic synthesis. It is an intermediate in the production of various pharmaceuticals, dyes, and other organic compounds. 4-HMPA is also known as 4-hydroxy-2-methylpropylbenzoic acid, 4-hydroxy-2-methylpropyl-3-carboxylic acid, and 4-hydroxy-2-methylpropyl ester. It is a white, odorless, crystalline solid with a melting point of 134-136 °C and a boiling point of 215-216 °C. 4-HMPA is a versatile compound and can be used in a variety of reactions, including condensation, oxidation, and esterification.
科学研究应用
合成与表征
- 4-(2-羟基-2-甲基丙基)苯甲酸等结构类似的偶氮苯甲酸已使用各种光谱技术合成和表征。这些研究有助于了解它们的化学性质和在染料和颜料等领域的潜在应用 (Baul 等,2009).
在聚合物中的应用
- 苯甲酸及其衍生物(如 4-(2-羟基-2-甲基丙基)苯甲酸)用作聚苯胺的掺杂剂。这些化合物增强了聚合物的性能,使其适用于先进技术 (Amarnath & Palaniappan,2005).
配位化学与传感
- 合成羟基苯甲酸衍生物并将其用于有机金属化合物的开发。这些化合物因其在传感应用和研究其与生物系统的相互作用方面的潜力而被表征 (Ashraf 等,2017).
环境应用
- 已研究了类似于 4-(2-羟基-2-甲基丙基)苯甲酸的羟基化苯甲酸,以了解它们使用膜生物反应器技术的降解,展示了环境修复的潜力 (Ghoshdastidar & Tong,2013).
生物活性化合物和药物递送
- 从天然来源分离出与 4-(2-羟基-2-甲基丙基)苯甲酸结构相关的化合物,并评估其细胞毒活性,突出了它们在新生物活性化合物开发中的重要性 (Friedrich 等,2005).
- 已研究了羟基苯甲酸衍生物与环糊精等药物递送系统的相互作用,这对于提高药物化合物的功效和稳定性至关重要 (Dikmen,2021).
属性
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSQQMSOFOCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)




![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)

![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)